Methyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a ketone moiety and substituted with a 3,4-dichlorophenyl group. This structure belongs to the 1,4-dihydropyridine (DHP) derivative family, known for their pharmacological activities, including calcium channel modulation and antimicrobial properties . The compound’s crystallographic and synthetic details are less directly documented in the provided evidence, but analogous derivatives offer insights into its structural and functional attributes.
Properties
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-9-15(18(23)24-2)16(10-6-7-11(19)12(20)8-10)17-13(21-9)4-3-5-14(17)22/h6-8,16,21H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYQJCPYTIQZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Oxidation
The compound undergoes oxidation to form quinoline N-oxides. Reagents like hydrogen peroxide or m-chloroperbenzoic acid are employed, targeting the dihydropyridine ring.
Reduction
Reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH) is achievable using sodium borohydride or lithium aluminum hydride. This reaction alters the compound’s electronic properties.
Substitution
The 3,4-dichlorophenyl group participates in nucleophilic aromatic substitution. The electron-withdrawing chlorine atoms activate the phenyl ring for reactions with nucleophiles (e.g., amines or thiols).
Hydrolysis
The ester group (-COOCH₃) can hydrolyze under acidic or basic conditions to yield the carboxylic acid derivative, altering solubility and reactivity.
Mechanistic Insights
-
Structural stability : The fused quinoline-cyclohexenone ring system provides aromatic stability, influencing reaction pathways.
-
Reactivity of functional groups :
-
The carbonyl group (C=O) is susceptible to reduction and nucleophilic attack.
-
The dichlorophenyl group directs substitution reactions due to its electron-withdrawing nature.
-
Comparison of Reaction Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic or neutral medium | Quinoline N-oxide formation |
| Reduction | Sodium borohydride | Ethanol, reflux | Hydroxyl group formation |
| Substitution | Amines/thiols | Polar aprotic solvent (DMF) | Replacement of chlorine atoms |
| Hydrolysis | HCl/H₂O or NaOH/H₂O | Aqueous medium, heat | Carboxylic acid derivative |
Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit anticancer properties. A study demonstrated that derivatives of hexahydroquinoline showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways responsible for tumor growth and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. The presence of the dichlorophenyl group enhances its lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action.
Anti-inflammatory Effects
Another significant application lies in its anti-inflammatory potential. Research has shown that hexahydroquinoline derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes them promising candidates for treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and neuronal apoptosis in models of neurodegenerative diseases. This could have implications for the treatment of conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of hexahydroquinoline derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a clinical trial reported in Antibiotics, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations, suggesting potential for development into a new class of antibiotics .
Case Study 3: Neuroprotection
A study published in Neurobiology explored the neuroprotective effects of the compound in a rat model of Parkinson's disease. The findings revealed that treatment with this compound resulted in reduced neuronal death and improved motor function .
Table 1: Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modifications Made | Activity Observed |
|---|---|---|
| Base Compound | - | Moderate |
| Variant A | Addition of methoxy group | Enhanced |
| Variant B | Substitution with trifluoromethyl group | Significant |
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Ester group flexibility : Methyl esters (as in the target compound) generally exhibit lower hydrolytic stability than ethyl esters, impacting bioavailability .
Crystallographic and Conformational Analysis
- Hexahydroquinoline core: Most derivatives adopt a boat-like conformation for the fused cyclohexenone ring, with puckering parameters (Cremer-Pople analysis) showing slight variations based on substituents . For example, methylsulfonyl substituents induce greater planarity in the DHP ring compared to methoxy groups .
- Hydrogen bonding : The target compound’s 3,4-dichlorophenyl group may sterically hinder intermolecular interactions, unlike methoxyphenyl derivatives, which form robust N–H···O hydrogen-bonded chains in crystals .
Pharmacological Potential
Biological Activity
Methyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C22H19Cl2NO3
- Molecular Weight : 448.36 g/mol
- CAS Number : 347324-29-2
The compound features a hexahydroquinoline structure, which is known for its potential in various therapeutic areas including anti-cancer and anti-inflammatory activities.
Anticancer Properties
Research has shown that derivatives of hexahydroquinoline exhibit anticancer properties. A study indicated that certain analogues of the compound acted as selective agonists for the FFA3 receptor, which is implicated in cancer development and progression. The activation of this receptor can counteract tumor growth and metastasis by modulating metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its interaction with GPR41 and GPR43 receptors suggests a potential role in modulating immune responses and reducing inflammation . This could be particularly beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A comprehensive study has detailed how modifications to the hexahydroquinoline structure can enhance or diminish its potency against various biological targets. For instance, substituents at specific positions on the phenyl ring significantly impact the compound's efficacy as an FFA3 agonist .
Table 1: Summary of SAR Findings
| Compound Variant | Substituent | Activity (EC50) | Remarks |
|---|---|---|---|
| Compound 1 | 2-Furyl | 0.12 µM | High potency as FFA3 agonist |
| Compound 2 | Phenyl | 0.35 µM | Moderate potency |
| Compound 3 | 2-Thienyl | 0.20 µM | Preserved potency compared to phenyl derivative |
| Compound 4 | Bromophenyl | Inactive | Acts as PAM but not an agonist |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that modifications to the ester group can enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Case Study 1: Anticancer Activity in Hepatocellular Carcinoma
A recent study evaluated the efficacy of this compound in hepatocellular carcinoma models. The results demonstrated significant tumor reduction when administered at specific doses, highlighting its potential as a therapeutic agent in liver cancer treatment .
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation, the compound was shown to reduce inflammatory markers significantly. This suggests that it could be beneficial in managing inflammatory diseases .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound via the Hantzsch reaction?
Methodological Answer:
The Hantzsch reaction is widely used for synthesizing polyhydroquinoline derivatives. Key parameters include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency and yield. Microwave-assisted synthesis (as demonstrated in similar compounds) can reduce reaction time and improve yield (80% reported in ).
- Solvent and temperature : Polar aprotic solvents (e.g., ethanol, acetonitrile) at 60–80°C are optimal for cyclocondensation.
- Substrate purity : Ensure aromatic aldehydes (e.g., 3,4-dichlorobenzaldehyde) and β-keto esters are anhydrous to prevent side reactions.
- Workup : Use column chromatography (silica gel, hexane/ethyl acetate) for purification. Monitor reaction progress via TLC or HPLC .
Basic: How is X-ray crystallography applied to determine the molecular conformation and intermolecular interactions of this compound?
Methodological Answer:
X-ray crystallography involves:
- Crystal growth : Slow evaporation of a saturated solution in solvents like ethanol or DCM to obtain single crystals.
- Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). For example, a related compound crystallized in the monoclinic P21/c space group with Z = 4 ().
- Structure refinement : Employ SHELXL ( ) for least-squares refinement. Typical parameters include R1 < 0.05 and wR2 < 0.15 for high-quality data.
- Hydrogen bonding analysis : Identify intermolecular N–H⋯O and C–H⋯O interactions using software like OLEX2 ( ). For example, a dihedral angle of 86.1° between aromatic and heterocyclic planes was observed in a structural analog () .
Advanced: How can researchers resolve discrepancies in crystallographic data, such as twinning or low-resolution datasets?
Methodological Answer:
- Twinning detection : Use the ROTAX algorithm in SHELXL to identify twin laws. Refinement with TWIN/BASF commands can partition overlapping reflections ().
- Low-resolution data : Apply restraints (e.g., DFIX, SIMU) to bond lengths/angles. High-resolution data (>1.0 Å) is preferable, but for resolutions <1.5 Å, use isotropic displacement parameters.
- Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing analysis. For example, a related study resolved pseudosymmetry in a hexahydroquinoline derivative using these tools ( ) .
Advanced: What role do hydrogen bonding and graph set analysis play in predicting crystal packing behavior?
Methodological Answer:
- Graph set theory : Classify hydrogen bonds (e.g., C–H⋯O, N–H⋯O) into motifs like chains (C(4)) or rings (R₂²(8)) using Etter’s formalism ( ). For example, a structural analog exhibited infinite chains along the c-axis via N–H⋯O bonds ().
- Packing prediction : Use CrystalExplorer to calculate interaction energies. Dominant interactions (e.g., π-π stacking, halogen bonding from 3,4-dichlorophenyl groups) influence solubility and stability.
- Validation : Compare experimental powder XRD patterns with Mercury-simulated data to confirm packing models .
Advanced: How can QSPR models predict photostability or bioavailability of this compound?
Methodological Answer:
- Descriptor selection : Compute electronic (e.g., HOMO-LUMO gap), steric (molar refractivity), and topological (Wiener index) parameters using Gaussian or COSMO-RS.
- Model training : Use multivariate regression or machine learning (e.g., Random Forest) on datasets of similar dihydropyridines. For photostability, λmax and oscillator strength from TD-DFT calculations are critical ( ).
- Validation : Compare predicted vs. experimental half-lives under UV exposure. A study on 1,4-dihydropyridines achieved R² > 0.85 using such models ( ) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for biological targets like P-glycoprotein inhibition?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., dichlorophenyl → methoxyphenyl) and assess activity changes. For example, pyridinylmethyl analogs showed enhanced P-glycoprotein binding ().
- Docking studies : Use AutoDock Vina to map interactions with ATP-binding domains. Key residues (e.g., Phe332, Gln721) often form π-π and hydrogen bonds with the dichlorophenyl group.
- In vitro assays : Measure IC₅₀ values in calcein-AM efflux assays. SAR data from analogs suggest electron-withdrawing groups (e.g., Cl) improve potency () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
